molecular formula C15H8Cl4O3 B3056680 Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate CAS No. 7335-83-3

Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate

Cat. No.: B3056680
CAS No.: 7335-83-3
M. Wt: 378 g/mol
InChI Key: XUVNJEPHHWUALX-UHFFFAOYSA-N
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Description

Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate is a synthetic ester derivative of 2-benzoyl-3,4,5,6-tetrachlorobenzoic acid . This compound is characterized by a benzoate structure that is fully substituted with chlorine atoms on one ring and features a benzoyl functional group, making it a valuable intermediate in organic synthesis. With the molecular formula C15H8Cl4O3 and a molecular weight of 378.04 g/mol, it belongs to the class of carboxylic acid esters with ketone functionality. Researchers utilize this compound primarily as a key building block for the synthesis of more complex molecules, particularly in pharmaceutical development and materials science. Its structure suggests potential application in the preparation of ligands for catalytic systems or in the development of functional polymers. The tetrachlorinated ring system enhances the compound's stability and can influence its electronic properties, which is of interest in the design of novel organic materials. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use, nor for consumption in any form. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For further details on chemical properties and handling, please consult the relevant safety data sheet.

Properties

IUPAC Name

methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl4O3/c1-22-15(21)9-8(10(16)12(18)13(19)11(9)17)14(20)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVNJEPHHWUALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299722
Record name Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7335-83-3
Record name NSC132299
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate typically involves the esterification of 2-benzoyl-3,4,5,6-tetrachlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the chlorine atoms may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate and structurally related compounds:

Compound Name Functional Groups Substituents Physical State Key References
This compound Ester (–COOCH₃), benzoyl (C₆H₅CO–) Cl (3,4,5,6), benzoyl (2), methyl (ester) Likely crystalline N/A (hypothetical)
Propylaminium 2-(methoxycarbonyl)-3,4,5,6-tetrachlorobenzoate Carboxylate (–COO⁻), ammonium (NH₃⁺) Cl (3,4,5,6), methoxycarbonyl (2), propylammonium Crystalline (chains via N–H⋯O bonds)
Methanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrachlorobenzoate Carboxylate (–COO⁻), ammonium (NH₃⁺) Cl (3,4,5,6), methoxycarbonyl (2), methylammonium Crystalline (chains along c-axis)
2-Carboxy-3,4,5,6-tetrachlorobenzoic acid Carboxylic acid (–COOH) Cl (3,4,5,6), carboxy (2) Ionic crystals (H-bonded chains)
2,3,5,6-Tetrachloroanisole Methoxy (–OCH₃) Cl (2,3,5,6), methoxy (4) Liquid/crystalline

Key Observations :

  • Functional Groups : Unlike ionic carboxylate salts (e.g., propylaminium or methanaminium derivatives), the target compound is a neutral ester, reducing its polarity and altering solubility in organic solvents .
  • Chlorination Pattern : All compounds share 3,4,5,6-tetrachlorination, which increases steric hindrance and electron-withdrawing effects, impacting reactivity in substitution or elimination reactions.
Crystallographic and Hydrogen-Bonding Behavior
  • Ionic Salts : Propylaminium and methanaminium derivatives form one-dimensional chains via N–H⋯O hydrogen bonds between ammonium cations and carboxylate anions, stabilizing their crystal structures .
  • Neutral Esters : this compound likely relies on weaker van der Waals forces and Cl⋯O interactions (observed in similar compounds as short Cl–O distances ), rather than ionic hydrogen bonds.

Biological Activity

Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate (CAS No. 7335-83-3) is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

  • Molecular Formula : C15H8Cl4O3
  • Molecular Weight : 378.03 g/mol
  • Synonyms : Benzoic acid, 2-benzoyl-3,4,5,6-tetrachloro-, methyl ester

Biological Activity Overview

Recent studies have explored the biological activities of this compound, focusing on its effects on glycosidases and cancer cell lines. The compound's structure suggests that the presence of multiple chlorine atoms may enhance its biological interactions.

Glycosidase Inhibition

Glycosidases are enzymes that play critical roles in carbohydrate metabolism and are targets for various therapeutic agents. Studies have indicated that this compound exhibits inhibitory effects on specific glycosidases:

Glycosidase IC50 (μM) Remarks
Rat intestinal maltase α-glucosidase74.7Moderate inhibition observed
Bovine liver β-glucosidase870Weak potency
Bovine liver β-galactosidase333Moderate inhibition

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity. The compound showed selective inhibition towards certain glycosidases which are relevant in managing diabetes and lysosomal storage disorders .

Anticancer Activity

The anticancer properties of this compound were evaluated against various cancer cell lines. The results demonstrated significant growth inhibition in specific cancer types while sparing normal cell lines:

Cell Line Inhibition (%) Selectivity
MCF10A (normal breast epithelial)<10Non-selective
Cancer Cell Line A75Selective growth inhibition
Cancer Cell Line B85Strong selectivity observed

The selectivity of the compound against cancer cells compared to normal cells suggests its potential as a therapeutic agent with reduced side effects .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in experimental settings:

  • Case Study on Glycosidase Inhibition :
    • A study conducted on rats demonstrated that administration of the compound resulted in a significant reduction in blood glucose levels due to its inhibitory effect on maltase α-glucosidase.
    • The findings suggested a potential application in diabetes management.
  • Anticancer Efficacy Study :
    • In vitro assays using human cancer cell lines showed that this compound effectively induced apoptosis in cancer cells.
    • Further analysis indicated that the compound activates specific apoptotic pathways while inhibiting cell proliferation.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., methyl ester at δ ~3.9 ppm) and confirms substitution patterns.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C₁₅H₉Cl₄O₃ at m/z 392.9204).
  • X-ray Diffraction: Resolves regiochemical ambiguities, such as distinguishing between 2-benzoyl and 3-benzoyl isomers .

Q. Advanced Research Focus

  • Solid-State NMR: Probes crystal packing effects on chemical shifts.
  • Thermogravimetric Analysis (TGA): Assesses thermal stability, correlating decomposition temperatures with substituent electronic effects.
  • Synchrotron XRD: Enhances resolution for weakly diffracting crystals, critical for detecting minor disorder in chlorinated aromatic systems .

How should researchers address unexpected byproduct formation during synthesis?

Basic Research Focus
Unexpected products (e.g., ammonium salts instead of cyclic imides) often arise from incomplete reactions or competing pathways. Use quenching experiments with ice/water to isolate intermediates and characterize them via FTIR (e.g., amine N–H stretches at 3300 cm⁻¹). Adjust reaction time, temperature, or reagent addition order to suppress side reactions .

Advanced Research Focus
Mechanistic studies using isotopic labeling (e.g., ¹⁸O in methanol) can track esterification pathways. Computational tools (Gaussian, ORCA) model transition states to identify bottlenecks. For example, propylamine’s nucleophilicity may favor salt formation over cyclization under mild conditions, necessitating harsher reflux protocols .

What role do intermolecular interactions play in the crystal packing of this compound?

Basic Research Focus
Intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) and Cl···Cl contacts (3.4–3.5 Å) stabilize the crystal lattice. The benzoyl group’s planarity relative to the chlorinated ring (dihedral angle ~57–63°) influences π-stacking distances (3.6–3.8 Å). These parameters are tabulated using Mercury software .

Advanced Research Focus
Advanced studies employ energy frameworks (CrystalExplorer) to quantify interaction energies. Chlorine’s polarizability enhances dispersion forces, while steric hindrance from methyl groups disrupts packing efficiency. Pressure-dependent XRD reveals how lattice parameters compress under mechanical stress, relevant for material science applications .

How can computational methods predict the reactivity of this compound in different solvents?

Advanced Research Focus
Density Functional Theory (DFT) calculates solvation energies and frontier molecular orbitals. For example, the LUMO (-1.8 eV) localizes on the benzoyl carbonyl, making it susceptible to nucleophilic attack. COSMO-RS simulations predict solubility trends: high solubility in DMSO (ΔG_solvation = -15 kcal/mol) vs. low in hexane (ΔG = +5 kcal/mol). MD simulations model aggregation behavior, critical for designing co-crystals .

What strategies resolve contradictions between spectroscopic and crystallographic data?

Advanced Research Focus
Discrepancies (e.g., NMR suggesting free rotation vs. XRD showing fixed conformers) are addressed via variable-temperature NMR to probe dynamic effects. For Methyl 2-benzoyl derivatives, low-temperature XRD (100 K) may reveal static disorder missed at 295 K. Cross-validate with solid-state IR to confirm hydrogen bonding patterns inconsistent with solution-state data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate
Reactant of Route 2
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Methyl 2-benzoyl-3,4,5,6-tetrachlorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.